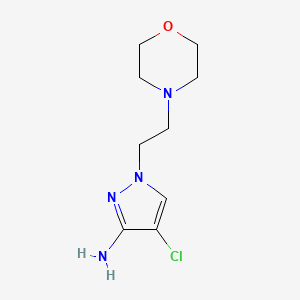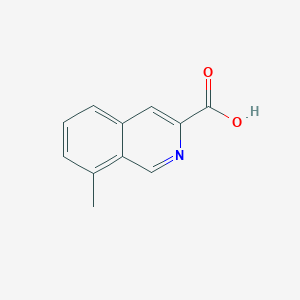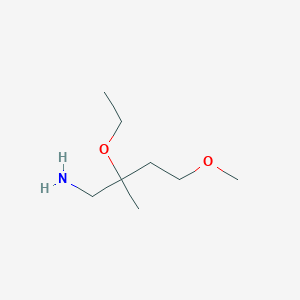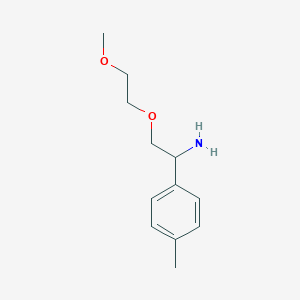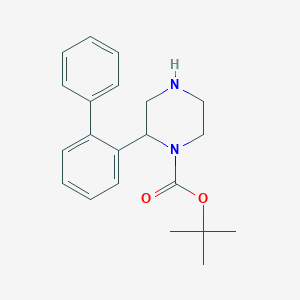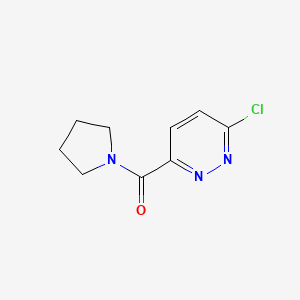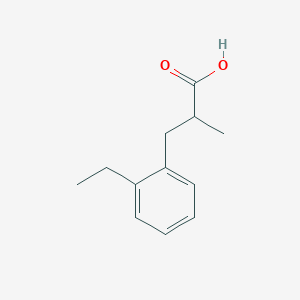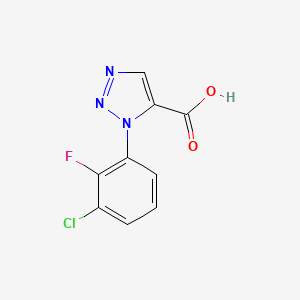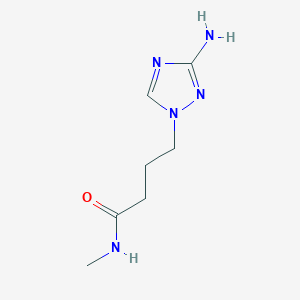![molecular formula C12H20Cl2N2 B15311990 3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride](/img/structure/B15311990.png)
3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride is a chemical compound with the molecular formula C12H18N2·2HCl It is a derivative of aniline, where the aniline ring is substituted with a pyrrolidine ring through an ethyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Pyrrolidin-1-yl)ethyl]aniline typically involves the reaction of aniline with pyrrolidine in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution, where the amino group of aniline reacts with the pyrrolidine ring to form the desired product. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of 3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
化学反应分析
Types of Reactions
3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the aniline ring can be further functionalized.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce amine derivatives
科学研究应用
3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the specific functional groups present on the molecule. The pathways involved in its mechanism of action are often related to its ability to bind to and modulate the activity of proteins involved in signaling and metabolic pathways .
相似化合物的比较
Similar Compounds
2-(Pyrrolidin-1-yl)aniline: A similar compound with the pyrrolidine ring directly attached to the aniline ring.
4-(Pyrrolidin-1-yl)aniline: Another derivative with the pyrrolidine ring attached at the para position of the aniline ring.
N-ethylpyrrolidine: A compound with a similar pyrrolidine ring but different substitution patterns.
Uniqueness
3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride is unique due to the specific positioning of the pyrrolidine ring through an ethyl linkage, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C12H20Cl2N2 |
|---|---|
分子量 |
263.20 g/mol |
IUPAC 名称 |
3-(2-pyrrolidin-1-ylethyl)aniline;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c13-12-5-3-4-11(10-12)6-9-14-7-1-2-8-14;;/h3-5,10H,1-2,6-9,13H2;2*1H |
InChI 键 |
JAXLOIHZSQUWIB-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCC2=CC(=CC=C2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




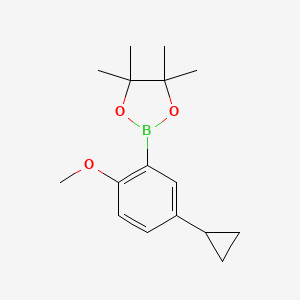
![cis-5',5'-Dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one](/img/structure/B15311922.png)
